4,5-Dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of interest due to its potential biological and pharmaceutical activities, particularly in the context of receptor binding and enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The pyrimidine ring is then introduced through substitution reactions, where the piperazine derivative reacts with pyrimidine precursors under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
4,5-Dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a receptor ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including receptor blocking activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethylphenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine structure and exhibit receptor blocking activity.
Pyrimidine derivatives: Compounds like VX680 and ENMD-2076, which have modifications on the pyrimidine ring, are also of interest for their biological activities.
Uniqueness
4,5-Dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern on both the piperazine and pyrimidine rings, which may confer distinct biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4,5-dimethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4/c1-13-5-4-6-16(11-13)20-7-9-21(10-8-20)17-14(2)15(3)18-12-19-17/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
ICCWCBVKQRAGED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3C)C |
Origin of Product |
United States |
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